Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C13H11ClN2O2S It is a diazene derivative, characterized by the presence of a diazene group (N=N) bonded to a 4-chlorophenyl group and a 4-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the diazene linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets through the diazene group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another diazene derivative with similar structural features but different substituents.
4-Methoxyazobenzene: Contains a methoxy group instead of the chlorophenyl and methylphenylsulfonyl groups.
p-Phenylazoanisole: Similar diazene structure with different aromatic substituents
Uniqueness
Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]- is unique due to the presence of both chlorophenyl and methylphenylsulfonyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
4830-74-4 |
---|---|
Molecular Formula |
C13H11ClN2O2S |
Molecular Weight |
294.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)imino-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9H,1H3 |
InChI Key |
DOUCSLORECDQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.